molecular formula C10H18O2 B13273556 3-(2-Methylpropyl)oxane-3-carbaldehyde

3-(2-Methylpropyl)oxane-3-carbaldehyde

Cat. No.: B13273556
M. Wt: 170.25 g/mol
InChI Key: AIBXVUPDJPLKMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpropyl)oxane-3-carbaldehyde is an organic compound with the molecular formula C9H16O2 It is a derivative of oxane, featuring a carbaldehyde group at the third position and a 2-methylpropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)oxane-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of oxane derivatives with 2-methylpropyl Grignard reagents, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the reactions, and advanced purification techniques like distillation or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)oxane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The oxane ring can undergo substitution reactions, where the 2-methylpropyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

    Oxidation: 3-(2-Methylpropyl)oxane-3-carboxylic acid

    Reduction: 3-(2-Methylpropyl)oxane-3-methanol

    Substitution: Various substituted oxane derivatives

Scientific Research Applications

3-(2-Methylpropyl)oxane-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)oxane-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylpropyl)oxane-3-carboxylic acid
  • 3-(2-Methylpropyl)oxane-3-methanol
  • 3-(2-Methylpropyl)oxane-3-nitrile

Uniqueness

3-(2-Methylpropyl)oxane-3-carbaldehyde is unique due to its specific structural features, including the presence of both an oxane ring and an aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3-(2-methylpropyl)oxane-3-carbaldehyde

InChI

InChI=1S/C10H18O2/c1-9(2)6-10(7-11)4-3-5-12-8-10/h7,9H,3-6,8H2,1-2H3

InChI Key

AIBXVUPDJPLKMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCCOC1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.